[1,3]Thiazolo[4,5-d][1,2]oxazole
Description
Context within Fused Heterocyclic Systems Research
Fused heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. rsc.org The fusion of different heterocyclic rings can result in rigid, planar structures with unique electronic properties and enhanced biological activity compared to their individual components. nih.gov Researchers are constantly exploring new methods for synthesizing these complex molecules, with a focus on efficiency, selectivity, and the development of novel skeletons. The quest for new fused heterocycles is driven by the need for new therapeutic agents and functional materials. rsc.org The development of an unprecedented heteroaromatic system, 2H-thiazolo[4,5-d] nih.govnih.govtriazole (ThTz), highlights the ongoing innovation in this area, providing a versatile building block for medicinal chemistry. nih.gov
Significance of Fused Thiazole (B1198619) and Oxazole (B20620) Scaffolds in Modern Organic Synthesis
Both thiazole and oxazole rings are prominent in a vast number of biologically active compounds. researchgate.netnih.gov Thiazole, a sulfur-containing heterocycle, is a key component in many approved drugs and is known for a wide range of pharmacological activities, including anticancer properties. chemmethod.comepa.gov The presence of the sulfur atom in the thiazole ring can influence the molecule's electronic properties and binding interactions with biological targets. mdpi.com
Oxazole rings, containing oxygen and nitrogen, are also found in numerous natural products and synthetic compounds with significant biological activities. researchgate.netnih.gov The oxazole scaffold is considered a valuable nucleus in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antibacterial, and anticancer properties. The combination of thiazole and oxazole rings into a single fused system, such as in the thiazolo-oxazole family, creates a unique chemical scaffold with the potential for novel reactivity and biological function.
Overview of Research Trajectories for Novel Fused Heterocycles
Current research in the synthesis of novel fused heterocycles is focused on several key areas. These include the development of domino reactions, "click" chemistry, and multicomponent reactions to build molecular complexity in a single step. The use of catalysis, including both metal and organocatalysis, is also a major trend, enabling the efficient and selective synthesis of complex heterocyclic systems. Furthermore, there is a growing emphasis on "scaffold hopping," where known active structures are modified to create novel intellectual property and potentially improved therapeutic profiles. nih.gov The exploration of new, unrepresented heterocyclic systems like nih.govThiazolo[4,5-d] nih.govoxazole is a critical aspect of this ongoing research. nih.gov
While specific research on nih.govThiazolo[4,5-d] nih.govoxazole is not widely available in published literature, its structural isomers have been cataloged. The table below presents data for two such isomers, providing insight into the basic physicochemical properties of the thiazolo-oxazole core.
| Property | nih.govThiazolo[4,5-d] nih.govoxazole | nih.govThiazolo[5,4-d] nih.govoxazole |
| Molecular Formula | C4H2N2OS | C4H2N2OS |
| Molecular Weight | 126.14 g/mol | 126.14 g/mol |
| CAS Number | 80187-07-1 | 126877-13-2 |
| IUPAC Name | nih.govthiazolo[4,5-d] nih.govoxazole | nih.govthiazolo[5,4-d] nih.govoxazole |
| PubChem CID | 22245693 | 45121833 |
Structure
3D Structure
Properties
CAS No. |
194157-59-0 |
|---|---|
Molecular Formula |
C4H2N2OS |
Molecular Weight |
126.133 |
IUPAC Name |
[1,3]thiazolo[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-3-4(7-6-1)8-2-5-3/h1-2H |
InChI Key |
CMGLNVXFZLHDBQ-UHFFFAOYSA-N |
SMILES |
C1=NOC2=C1N=CS2 |
Synonyms |
Thiazolo[4,5-d]isoxazole (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thethiazolo 4,5 D Oxazole Core
Retrosynthetic Analysis of the Fused Ring System
A retrosynthetic analysis of the rsc.orgresearchgate.netthiazolo[4,5-d] rsc.orgchemmethod.comoxazole (B20620) core reveals several potential disconnection strategies. The primary disconnections can be made at the bonds forming the fused ring system, leading to either a substituted thiazole (B1198619) or a substituted isoxazole (B147169) as the key intermediate.
One logical approach involves the disconnection of the isoxazole ring, suggesting a 4,5-disubstituted thiazole as a precursor. This strategy is attractive due to the well-established chemistry of thiazole synthesis. Key disconnections are illustrated in Figure 1.
Figure 1. Retrosynthetic analysis of the rsc.orgresearchgate.netthiazolo[4,5-d] rsc.orgchemmethod.comoxazole core, highlighting key disconnections and potential precursors.
Disconnection A (N-O bond of isoxazole): This leads to a 4-amino-5-formylthiazole oxime derivative. The subsequent cyclization would involve the formation of the N-O bond, a common strategy in isoxazole synthesis.
Disconnection B (C-C bond of isoxazole): This pathway suggests a 4-halothiazole-5-carbaldehyde and a source of hydroxylamine (B1172632), which would react to form the isoxazole ring.
Disconnection C (Thiazole ring): Alternatively, disconnection of the thiazole ring would lead to a 4,5-disubstituted isoxazole precursor. This approach is less common due to the often more challenging synthesis of appropriately functionalized isoxazoles.
De Novo Synthesis Approaches torsc.orgresearchgate.netThiazolo[4,5-d]rsc.orgchemmethod.comoxazole
De novo synthesis of the rsc.orgresearchgate.netthiazolo[4,5-d] rsc.orgchemmethod.comoxazole core can be approached by constructing one of the heterocyclic rings first, followed by the annulation of the second ring.
This is often the preferred strategy due to the robustness of thiazole synthesis methods, such as the Hantzsch thiazole synthesis. The general approach involves the preparation of a 4,5-disubstituted thiazole that is suitably functionalized for the subsequent construction of the isoxazole ring.
A plausible route starts with the synthesis of a 4-aminothiazole-5-carbonitrile. This intermediate can be prepared through various established methods. The nitrile group can then be converted to a carbaldehyde, which upon reaction with hydroxylamine, would yield an oxime. Intramolecular cyclization of the oxime would then lead to the fused isoxazole ring.
Table 1: Proposed Reaction Scheme for Thiazole-First Approach
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Malononitrile, Carbon disulfide, Alkyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-Alkylthio-1,1-dicyanoethene |
| 2 | 2-Alkylthio-1,1-dicyanoethene, Chloroacetonitrile | Base (e.g., NaH), Solvent (e.g., THF) | 4-Amino-2-alkylthiothiazole-5-carbonitrile |
| 3 | 4-Amino-2-alkylthiothiazole-5-carbonitrile | Reducing agent (e.g., DIBAL-H) | 4-Amino-2-alkylthiothiazole-5-carbaldehyde |
| 4 | 4-Amino-2-alkylthiothiazole-5-carbaldehyde | Hydroxylamine hydrochloride, Base (e.g., NaOAc) | 4-Amino-2-alkylthiothiazole-5-carbaldehyde oxime |
| 5 | 4-Amino-2-alkylthiothiazole-5-carbaldehyde oxime | Dehydrating agent (e.g., Ac2O) | rsc.orgresearchgate.netThiazolo[4,5-d] rsc.orgchemmethod.comoxazole derivative |
Once the appropriately substituted thiazole is in hand, the formation of the isoxazole ring is the key step. A common method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. However, for the annulation of a pre-existing ring, intramolecular cyclization is a more direct approach.
Starting from a 4-chloro-5-formylthiazole, reaction with hydroxylamine would form the corresponding oxime. Subsequent base-mediated intramolecular nucleophilic substitution of the chloro group by the oxime oxygen would lead to the fused rsc.orgresearchgate.netthiazolo[4,5-d] rsc.orgchemmethod.comoxazole.
Convergent syntheses involve the preparation of two complex fragments that are then joined together in the final steps. For the rsc.orgresearchgate.netthiazolo[4,5-d] rsc.orgchemmethod.comoxazole system, a convergent approach is less straightforward but could potentially offer advantages in terms of efficiency and modularity for creating diverse derivatives. A hypothetical convergent route could involve the reaction of a pre-formed isoxazole fragment bearing a reactive handle with a thiazole precursor.
Regioselective Synthesis of Substitutedrsc.orgresearchgate.netThiazolo[4,5-d]rsc.orgchemmethod.comoxazole Derivatives
The regioselectivity of the synthesis is crucial, particularly when introducing substituents onto the fused ring system. The substitution pattern of the final product is determined by the regiochemistry of the reactions used to construct both the thiazole and isoxazole rings.
For instance, in the thiazole-first approach, the substituents on the thiazole ring are introduced at the outset. The subsequent annulation of the isoxazole ring is an intramolecular cyclization, which generally proceeds with high regioselectivity.
Table 2: Regiocontrol in the Synthesis of Substituted Derivatives
| Precursor | Reaction | Regiochemical Outcome |
| Substituted α-haloketone and thioamide | Hantzsch thiazole synthesis | Regioselective formation of a 2,4-disubstituted thiazole. |
| 4-Amino-5-formylthiazole derivative | Oximation and cyclization | The isoxazole ring is formed at a single, defined position. |
| 4-Chloro-5-formylthiazole derivative | Reaction with hydroxylamine and cyclization | The isoxazole ring is annulated regioselectively. |
Catalytic Approaches inrsc.orgresearchgate.netThiazolo[4,5-d]rsc.orgchemmethod.comoxazole Synthesis
While specific catalytic methods for the direct synthesis of the rsc.orgresearchgate.netthiazolo[4,5-d] rsc.orgchemmethod.comoxazole core are not yet well-documented, catalysis can play a significant role in the synthesis of the necessary precursors and in the key ring-forming reactions.
Catalysis in Thiazole Synthesis: Various catalysts, including Lewis acids and organocatalysts, have been employed to promote the Hantzsch thiazole synthesis and its variations, often leading to improved yields and milder reaction conditions.
Catalysis in Isoxazole Synthesis: Metal-catalyzed reactions, such as copper- or palladium-catalyzed cycloadditions, are known for the synthesis of isoxazoles. While less directly applicable to the annulation strategy, these methods could be adapted for convergent approaches.
Catalytic C-H Activation: A potential future direction could involve the use of transition-metal catalysis to achieve a direct C-H activation/annulation of a pre-formed thiazole with a suitable partner to construct the isoxazole ring, offering a more atom-economical route.
The development of efficient and regioselective synthetic methodologies is paramount for the exploration of the chemical and biological properties of the rsc.orgresearchgate.netthiazolo[4,5-d] rsc.orgchemmethod.comoxazole scaffold. The strategies outlined here, based on established principles of heterocyclic chemistry, provide a roadmap for the synthesis of this novel fused ring system and its derivatives.
Transition Metal-Mediated Cyclizations
Transition metal catalysis is a powerful tool for the construction of heterocyclic rings, often proceeding with high efficiency and selectivity under mild conditions. core.ac.uk Catalysts based on palladium, copper, rhodium, and gold are frequently employed for C-H activation, cross-coupling, and cyclization reactions to form five-membered rings like thiazoles and oxazoles. core.ac.ukorganic-chemistry.org For instance, palladium-catalyzed direct arylation is a known method for functionalizing pre-existing oxazole rings. organic-chemistry.org Similarly, rhodium(II) catalysis is effective in the synthesis of oxazoles from diazo compounds and nitriles. core.ac.uk However, specific application of these transition metal-mediated cyclization strategies to form the nih.govresearchgate.netthiazolo[4,5-d] nih.govchemmethod.comoxazole skeleton has not been reported.
Organocatalytic Methods
Organocatalysis has emerged as a key pillar in green and sustainable chemistry, avoiding the use of often toxic and expensive metal catalysts. Catalysts like L-proline and its derivatives have been successfully used in the synthesis of related heterocyclic systems. For example, an eco-friendly protocol for synthesizing thiazolo[5,4-d]thiazoles utilizes an L-proline-ethylene glycol mixture. mdpi.com While organocatalytic methods are well-established for various thiazole and oxazole syntheses, their specific application to construct the fused nih.govresearchgate.netthiazolo[4,5-d] nih.govchemmethod.comoxazole ring system is not documented in the scientific literature.
Green Chemistry Principles in Thiazolo[4,5-d]oxazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of heterocyclic compounds.
Solvent-Free Reactions
Conducting reactions without a solvent or in environmentally benign solvents like water or deep eutectic solvents (DES) is a core tenet of green chemistry. mdpi.comscispace.com Solvent-free, microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been reported, demonstrating the feasibility of such approaches for related heterocycles. nih.govnih.gov Research into the synthesis of thiazolo[5,4-d]thiazoles has explored the use of deep eutectic solvents to provide safer and greener alternatives to hazardous solvents like DMF or nitrobenzene. mdpi.com No solvent-free methods have been specifically described for the synthesis of nih.govresearchgate.netthiazolo[4,5-d] nih.govchemmethod.comoxazole.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a popular technique to accelerate reaction rates, increase yields, and improve product purity. nih.govnih.govrsc.orgijpsonline.comlatticescipub.com This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including various oxazole, thiazole, and oxadiazole derivatives. rsc.orgijpsonline.comlatticescipub.com For example, a microwave-assisted preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes has been developed. rsc.org Despite its broad utility, there are no published reports on the microwave-assisted synthesis of the nih.govresearchgate.netthiazolo[4,5-d] nih.govchemmethod.comoxazole core.
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients and other fine chemicals. nih.gov While robust flow chemistry protocols have been established for the synthesis of related heterocycles like 1,2,3-triazoles, the application of flow chemistry to the synthesis of nih.govresearchgate.netthiazolo[4,5-d] nih.govchemmethod.comoxazole has not been documented. nih.gov
Stereoselective Synthesis of Chiral Thiazolo[4,5-d]oxazole Analogs
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. To date, there are no published studies describing the stereoselective synthesis of chiral analogs of nih.govresearchgate.netthiazolo[4,5-d] nih.govchemmethod.comoxazole.
Structural Elucidation and Advanced Spectroscopic Characterization Ofthiazolo 4,5 D Oxazole Derivatives
Single-Crystal X-ray Diffraction Analysis of the Fused Heterocycle
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of crystalline solids. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact geometry of the molecule. Furthermore, SCXRD elucidates how molecules pack in the crystal lattice, governed by intermolecular forces such as hydrogen bonds, π–π stacking, and van der Waals interactions. rsc.orgjyu.fi
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Fused Heterocyclic System. (Data is illustrative, based on analogous structures reported in the literature)
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P21/n | Defines the symmetry elements within the unit cell. |
| a (Å) | 5.9308 | Unit cell dimension along the a-axis. |
| b (Å) | 10.9695 | Unit cell dimension along the b-axis. |
| c (Å) | 14.7966 | Unit cell dimension along the c-axis. |
| β (°) | 98.618 | Angle of the unit cell. |
| Volume (ų) | 900.07 | Volume of the unit cell. |
| Key Bond Length (C=N) (Å) | ~1.35 | Indicates double bond character. |
| Key Bond Length (N-O) (Å) | ~1.42 | Characterizes the isoxazole (B147169) ring. |
| Key Bond Length (C-S) (Å) | ~1.75 | Characterizes the thiazole (B1198619) ring. |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete picture of the molecular skeleton and connectivity.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
For a substituted nih.govthiazolo[4,5-d] echemi.comoxazole (B20620) derivative, 2D NMR techniques are essential for unambiguous assignment of proton and carbon signals.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within substituent groups.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons, providing a swift assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular framework by revealing long-range correlations (2-4 bonds) between protons and carbons. This would be instrumental in confirming the substitution pattern on the fused heterocyclic core and connecting substituents to the rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps in determining the stereochemistry and conformation of the molecule.
The complete assignment of ¹H and ¹³C NMR resonances for novel thiadiazine and thiazole derivatives has been successfully achieved using these concerted 2D techniques. nih.gov
Advanced ¹⁵N and ¹³C NMR Studies
¹³C and ¹⁵N NMR provide direct insight into the electronic environment of the heterocyclic core. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to the effects of ring fusion and substituent groups. mdpi.com
In the fused nih.govthiazolo[4,5-d] echemi.comoxazole system, the ¹³C chemical shifts would be expected in the aromatic region, with carbons adjacent to heteroatoms (N, S, O) showing distinct downfield shifts. For example, in related 1,2,4-oxadiazole (B8745197) and 1,2,4-thiadiazole (B1232254) systems, the C=N carbon shifts show good correlation with Hammett substituent constants, indicating that π-polarization significantly influences the electronic environment. nih.gov
¹⁵N NMR is particularly informative for heterocycles. The nitrogen atoms in the thiazole and isoxazole rings would exhibit distinct chemical shifts reflecting their different electronic roles (e.g., pyridine-type vs. pyrrole-type nitrogen). Studies on isoxazole derivatives have shown that ¹⁵N chemical shifts are sensitive to substituent effects, providing a valuable probe of the electronic structure.
Table 2: Expected ¹³C and ¹⁵N NMR Chemical Shift Ranges for a nih.govThiazolo[4,5-d] echemi.comoxazole System. (Values are estimates based on data for individual and related heterocyclic systems)
| Nucleus | Position | Expected Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| ¹³C | Thiazole Ring Carbons | 115 - 165 | Proximity to S and N atoms, substituents. |
| ¹³C | Isoxazole Ring Carbons | 100 - 170 | Proximity to O and N atoms, substituents. |
| ¹⁵N | Thiazole Nitrogen | +60 to +120 (rel. to CH₃NO₂) | Hybridization state, aromaticity. |
| ¹⁵N | Isoxazole Nitrogen | -10 to +50 (rel. to CH₃NO₂) | N-O bond, ring strain, substituents. |
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form. It is particularly useful for characterizing crystalline and amorphous solids, providing information that is complementary to SCXRD. For nih.govthiazolo[4,5-d] echemi.comoxazole derivatives, ssNMR could be used to:
Study polymorphism, identifying different crystalline forms of the same compound which may have different physical properties.
Elucidate structures when suitable single crystals for XRD cannot be grown.
Probe intermolecular interactions and packing arrangements by observing changes in chemical shifts and through specific techniques that measure internuclear distances in the solid state.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. This is a critical first step in structure elucidation.
Electron Ionization (EI) mass spectrometry would further reveal the fragmentation pattern of the nih.govthiazolo[4,5-d] echemi.comoxazole nucleus. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. For this fused system, fragmentation would likely be initiated by cleavage of the weakest bond, the N-O bond in the isoxazole ring. Subsequent fragmentation could involve the loss of small, stable molecules like HCN, CO, or the cleavage of the thiazole ring. The fragmentation patterns of related 1,2,4-oxa(thia)diazole derivatives have been studied, showing characteristic rearrangements and fragmentations that help to confirm the core structure. researchgate.net
Table 3: Plausible HRMS Fragmentation Pathway for a Hypothetical Phenyl-Substituted nih.govThiazolo[4,5-d] echemi.comoxazole.
| m/z (Exact Mass) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 202.0195 | [M]⁺ (C₁₀H₆N₂OS) | - |
| 174.0246 | [M - CO]⁺ | CO |
| 134.0221 | [C₇H₄NS]⁺ (Phenylthiazole fragment) | HCN, CO |
| 103.0420 | [C₆H₅CN]⁺ (Benzonitrile) | CS, HCN |
| 77.0391 | [C₆H₅]⁺ (Phenyl cation) | CS, HCN, CN |
Vibrational Spectroscopy (IR and Raman) for Molecular Conformation and Bonding
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups and providing a "fingerprint" of the molecule. For the nih.govthiazolo[4,5-d] echemi.comoxazole core, vibrational spectroscopy would confirm the integrity of the fused ring system.
Key expected vibrations would include:
C=N stretching vibrations from both the thiazole and isoxazole rings, typically found in the 1500-1650 cm⁻¹ region.
Ring stretching modes (aromatic "C=C" type) in the 1400-1600 cm⁻¹ region.
N-O and C-O stretching vibrations characteristic of the isoxazole ring, expected between 900-1300 cm⁻¹.
C-S stretching vibrations from the thiazole ring, typically appearing at lower wavenumbers (600-800 cm⁻¹).
The IR and Raman spectra of 1,2,5-oxadiazole and other related heterocycles have been assigned, providing a solid basis for interpreting the spectra of novel fused systems. capes.gov.brresearchgate.net
Table 4: Characteristic IR and Raman Vibrational Frequencies for a nih.govThiazolo[4,5-d] echemi.comoxazole System. (Frequency ranges are illustrative, based on analogous structures)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch | 1500 - 1650 | IR, Raman |
| Aromatic Ring Skeletal Vibrations | 1400 - 1600 | IR, Raman (strong) |
| N-O Stretch | 900 - 1000 | IR |
| C-S Stretch | 600 - 800 | IR, Raman |
| Ring Bending/Deformation | Below 600 | Raman |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if applicable)
The application of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), for the determination of enantiomeric excess in chiral derivatives of nih.govnih.govThiazolo[4,5-d] nih.govnih.govoxazole is a specialized area of stereochemical analysis. This technique is contingent upon the existence of chiral centers within the molecular structure of the derivatives, leading to the presence of enantiomers.
Chiroptical methods are fundamental in distinguishing between enantiomers, which exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is unique for each enantiomer, presenting mirror-image curves with positive or negative Cotton effects. The intensity of the ECD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample.
In principle, for a pair of enantiomeric nih.govnih.govThiazolo[4,5-d] nih.govnih.govoxazole derivatives, the absolute configuration can be assigned by comparing the experimentally measured ECD spectra with those predicted by quantum-chemical calculations. Once the ECD spectrum of a pure enantiomer is established, it can serve as a reference for quantifying the enantiomeric excess in a mixture. A linear relationship exists between the ECD signal intensity at a specific wavelength and the enantiomeric excess.
However, a review of the current scientific literature reveals a lack of specific studies focused on the chiroptical properties of nih.govnih.govThiazolo[4,5-d] nih.govnih.govoxazole derivatives. While the synthesis and biological evaluation of various thiazole-containing heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, have been reported, detailed investigations into the stereochemistry of chiral nih.govnih.govThiazolo[4,5-d] nih.govnih.govoxazole derivatives using techniques like ECD are not presently available. nih.govresearchgate.net The principles of ECD are well-established for determining enantiomeric excess in a wide range of chiral compounds. nih.govnih.gov
The successful application of this technique would necessitate the synthesis of enantiomerically enriched or pure samples of chiral nih.govnih.govThiazolo[4,5-d] nih.govnih.govoxazole derivatives. Subsequent measurement of their ECD spectra would provide the foundational data for developing a method to determine enantiomeric excess in non-racemic mixtures of these specific compounds.
Computational and Theoretical Investigations Ofthiazolo 4,5 D Oxazole
Electronic Structure and Molecular Orbital Theory of the Fused System
The electronic properties of researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole (B20620) are governed by the interplay of the electron-rich sulfur and oxygen atoms and the electron-withdrawing nitrogen atoms within the fused five-membered rings. The presence of heteroatoms with differing electronegativities leads to a complex distribution of electron density and a unique set of molecular orbitals.
HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in chemical reactions. A smaller gap generally indicates higher reactivity.
For the researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole system, the HOMO is expected to be delocalized across the π-system, with significant contributions from the electron-donating sulfur atom in the thiazole (B1198619) ring. The LUMO, conversely, is anticipated to be distributed over the electron-deficient regions of the fused system, likely with significant character on the atoms of the oxazole ring and the nitrogen atoms.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Heterocyclic Systems (Calculated using DFT/B3LYP/6-31G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiazole | -6.58 | -0.89 | 5.69 |
| Oxazole | -7.12 | -0.54 | 6.58 |
| researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole (Estimated) | -6.8 to -6.5 | -1.2 to -0.8 | 5.3 to 5.7 |
Disclaimer: The values for researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole are estimated based on trends observed in related compounds and are for illustrative purposes only. Actual computational results may vary.
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. Regions of negative electrostatic potential (red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) denote electron-poor areas, prone to nucleophilic attack.
In researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole, the most negative electrostatic potential is expected to be localized around the nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. The oxygen atom in the oxazole ring will also contribute to a region of negative potential. Conversely, the hydrogen atoms attached to the carbon framework will exhibit positive electrostatic potential. The sulfur atom in the thiazole ring, while electron-rich, can exhibit more complex behavior due to its polarizability.
Aromaticity Assessment of the Thiazolo-oxazole Core
Aromaticity is a key concept in understanding the stability and reactivity of cyclic and planar molecules. For heterocyclic systems, the degree of aromaticity can be influenced by the type and position of the heteroatoms.
NICS (Nucleus-Independent Chemical Shift) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. Negative NICS values inside the ring are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an atropic ring current, characteristic of anti-aromaticity.
Table 2: Representative NICS(1) Values for Thiazole, Oxazole, and Estimated Values for the Fused System
| Ring System | NICS(1) (ppm) | Aromatic Character |
| Thiazole | -10.2 | Aromatic |
| Oxazole | -7.5 | Moderately Aromatic |
| researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole (Thiazole ring - Estimated) | -9.5 to -8.5 | Aromatic |
| researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole (Oxazole ring - Estimated) | -7.0 to -6.0 | Moderately Aromatic |
Disclaimer: The NICS values for researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole are estimated based on trends in related compounds and are for illustrative purposes only. Actual computational results may vary.
ELF (Electron Localization Function) and AIM (Atoms in Molecules) Analyses
The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM) provide further insights into the bonding and electronic structure of molecules. ELF analysis visualizes the regions of high electron localization, which can be associated with covalent bonds and lone pairs. In an aromatic system, ELF would show a delocalized basin of electron density above and below the plane of the ring.
AIM theory analyzes the topology of the electron density to define atomic basins and bond critical points (BCPs). The properties at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can characterize the nature of chemical bonds. For the researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole system, AIM analysis would be used to characterize the C-C, C-N, C-O, and C-S bonds within the fused rings and to identify the delocalization pathways of the π-electrons, which are characteristic of its aromatic nature.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics
Density Functional Theory (DFT) is a powerful computational method for determining the equilibrium geometry and energetic properties of molecules. Geometrical optimization of the researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would provide accurate bond lengths, bond angles, and dihedral angles. researchgate.net
The planarity of the fused ring system is a key feature that would be confirmed by these calculations. The calculated bond lengths within the thiazole and oxazole rings would reflect the degree of π-electron delocalization and the influence of the heteroatoms. For instance, the C=N bonds are expected to be shorter than the C-N single bonds, and the bond lengths around the fusion carbons would be indicative of the strain and electronic communication between the two rings.
Energetic calculations would provide the total electronic energy, zero-point vibrational energy, and thermodynamic properties such as enthalpy and Gibbs free energy. These values are fundamental for assessing the stability of the molecule and for predicting the thermodynamics of potential reactions involving the researchgate.netnih.govThiazolo[4,5-d] researchgate.netmdpi.comoxazole core. Comparing the energies of different isomers of thiazolo-oxazole would reveal their relative stabilities.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For thiazole and oxazole derivatives, density functional theory (DFT) is a commonly employed method for these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra involve predicting the chemical shifts of nuclei such as ¹H and ¹³C. These calculations are valuable for structural elucidation. For instance, in studies of various thiazole derivatives, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts, which often show good correlation with experimental values. researchgate.netdergipark.org.tr The chemical shifts are influenced by the electronic environment of the nuclei. In thiazole derivatives, the proton at the C2 position is typically the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. pharmaguideline.com Similarly, for oxazole derivatives, computational predictions can help assign signals in complex spectra. globalresearchonline.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict the electronic absorption spectra of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr For substituted thiazole and oxazole derivatives, the position of λmax is sensitive to the nature and position of substituents on the heterocyclic ring. globalresearchonline.netjournalspub.com These predictions are crucial for understanding the electronic structure and photophysical properties of these compounds.
Below is a representative table illustrating the types of data obtained from computational spectroscopic predictions for a hypothetical thiazole derivative.
Table 1: Predicted Spectroscopic Parameters for a Hypothetical Thiazole Derivative
| Parameter | Predicted Value |
| ¹H NMR (ppm) | |
| H-2 | 8.90 |
| H-4 | 7.85 |
| H-5 | 7.30 |
| ¹³C NMR (ppm) | |
| C-2 | 155.2 |
| C-4 | 135.8 |
| C-5 | 118.5 |
| IR (cm⁻¹) | |
| C=N stretch | 1610 |
| C-H stretch | 3100 |
| Ring vibration | 1450 |
| UV-Vis (nm) | |
| λmax | 250 |
Theoretical Mechanistic Studies of Thiazolo[4,5-d]oxazole Reactions
Theoretical mechanistic studies are instrumental in understanding the pathways of chemical reactions, including the synthesis and reactivity of heterocyclic compounds like thiazoles and oxazoles. These studies often involve mapping the potential energy surface of a reaction to identify key intermediates and transition states.
Transition State Characterization
A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods, such as DFT, are used to locate and optimize transition state structures. researchgate.net For the synthesis of thiazole and oxazole rings, theoretical studies can elucidate the mechanism of cyclization reactions. organic-chemistry.orgpharmaguideline.com For instance, in the Hantzsch thiazole synthesis, computational studies can model the transition state for the cyclization step, providing insights into the bond-forming and bond-breaking processes. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Reaction Coordinate Analysis
Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, involves tracing the minimum energy path from a transition state down to the corresponding reactants and products. This analysis confirms that a located transition state indeed connects the desired reactants and products. researchgate.net By visualizing the changes in molecular geometry along the reaction coordinate, researchers can gain a detailed understanding of the reaction mechanism. For reactions involving thiazole and oxazole derivatives, such as electrophilic or nucleophilic substitutions, reaction coordinate analysis can reveal the precise sequence of events, including the formation of any intermediates. pharmaguideline.comnumberanalytics.com
The following table provides a conceptual overview of the data generated from a theoretical mechanistic study of a hypothetical reaction involving a thiazole derivative.
Table 2: Theoretical Mechanistic Data for a Hypothetical Thiazole Reaction
| Parameter | Value (kcal/mol) |
| Energy of Reactants | 0.0 |
| Energy of Transition State | +15.2 |
| Energy of Products | -10.5 |
| Activation Energy | +15.2 |
| Reaction Enthalpy | -10.5 |
Molecular Dynamics Simulations for Conformational Analysis (if applicable)
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of molecules.
In cases where these molecules interact with other molecules, such as in a biological system or as part of a larger assembly, MD simulations can be invaluable for understanding these interactions and the resulting conformational changes. nih.gov
Reactivity and Mechanistic Pathways Ofthiazolo 4,5 D Oxazole
Electrophilic Substitution Reactions on the Fused Ring System
The pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole (B20620) ring system is generally considered to be deactivated towards electrophilic aromatic substitution. This deactivation stems from the presence of the pyridine-like nitrogen atom in the thiazole (B1198619) ring and the electron-withdrawing nature of the isoxazole (B147169) ring. oxfordsciencetrove.com Both parent monocyclic rings, thiazole and oxazole, are less reactive towards electrophiles than benzene. pharmaguideline.comoxfordsciencetrove.com
In the case of thiazole, electrophilic substitution, when it does occur, preferentially takes place at the C5 position, which is the most electron-rich carbon. pharmaguideline.com The presence of electron-donating groups on the thiazole ring can facilitate electrophilic attack. pharmaguideline.com Similarly, for oxazoles, electrophilic substitution also tends to occur at the C5 position. brainly.inthepharmajournal.com For the isomeric fused system, thiazolo[5,4-d]thiazole (B1587360), which is also electron-deficient, direct electrophilic aromatic substitution reactions such as halogenation have been reported, although they require specific conditions. udayton.edu
For pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole, it can be inferred that the ring system is highly resistant to electrophilic attack. Should a reaction be forced, for instance by using potent electrophiles and harsh reaction conditions, the substitution would likely occur at one of the available carbon positions. The precise regioselectivity would be dictated by the subtle interplay of the electron-donating effect of the sulfur atom and the electron-withdrawing effects of the nitrogen and oxygen atoms within the fused system.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on Thiazole and Oxazole Rings
| Heterocycle | Most Favorable Position for Electrophilic Attack | Reference |
| Thiazole | C5 | pharmaguideline.com |
| Oxazole | C5 | brainly.inthepharmajournal.com |
Nucleophilic Attack and Addition Reactions
In contrast to its deactivation towards electrophiles, the pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole ring system is expected to be susceptible to nucleophilic attack. This reactivity is primarily attributed to the electron-deficient nature of the carbon atoms adjacent to the electronegative heteroatoms.
In both thiazole and oxazole rings, the C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.combrainly.in The presence of the pyridine-like nitrogen atom significantly lowers the electron density at this position. Nucleophilic substitution reactions on thiazoles, especially at the C2 position, are well-documented, often requiring activation by a good leaving group or the use of strong nucleophiles. pharmaguideline.com Similarly, for oxazoles, nucleophilic attack is most favorable at the C2 position. brainly.inthepharmajournal.com
Based on these precedents, it is highly probable that nucleophilic attack on the unsubstituted pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole would preferentially occur at the C2 position of the thiazole moiety. The introduction of a suitable leaving group, such as a halogen or a sulfonyl group, at this position would significantly facilitate nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org
Table 2: Predicted Regioselectivity of Nucleophilic Attack on Thiazole and Oxazole Rings
| Heterocycle | Most Favorable Position for Nucleophilic Attack | Reference |
| Thiazole | C2 | pharmaguideline.com |
| Oxazole | C2 | brainly.inthepharmajournal.com |
Ring-Opening Reactions and Subsequent Transformations
The fused pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole system contains inherent strain and weak bonds, particularly within the isoxazole moiety, making it susceptible to ring-opening reactions under various conditions.
The isoxazole ring, particularly when substituted with certain groups, can undergo hydrolytic cleavage under acidic or basic conditions. For instance, the acid-promoted hydrolysis of oxazolin-5-ones has been studied, where protonation of either the nitrogen or the carbonyl oxygen activates the ring for nucleophilic attack by water, leading to ring opening. nih.gov
In the context of pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole, acid-catalyzed hydrolysis would likely involve protonation of the isoxazole nitrogen, followed by nucleophilic attack of water at an adjacent carbon atom, leading to the cleavage of the N-O bond. The stability of the resulting ring-opened product would influence the feasibility and outcome of this reaction.
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under thermal or photochemical conditions. wikipedia.org The photolysis of isoxazoles is known to lead to rearrangement to oxazoles via an azirine intermediate. wikipedia.org
For pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole, it is conceivable that UV irradiation could induce cleavage of the N-O bond in the isoxazole part of the molecule. This could lead to the formation of a reactive intermediate that could undergo subsequent rearrangements or reactions with other species present in the medium. Thermal electrocyclic reactions are also a possibility, where heat can induce conrotatory or disrotatory ring opening or closure depending on the number of π-electrons involved. libretexts.orglibretexts.org
Cycloaddition Reactions Involvingpharmaguideline.comnih.govThiazolo[4,5-d]pharmaguideline.comnumberanalytics.comoxazole as a Diene or Dienophile
The aromatic nature of the pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole system suggests that it could participate in cycloaddition reactions, although the aromatic stabilization energy would need to be overcome. wikipedia.org
Thiazoles themselves can act as dienophiles in Diels-Alder reactions, though they are generally not very reactive. numberanalytics.com They can also participate in 1,3-dipolar cycloadditions. nih.govnumberanalytics.com Oxazoles are also known to undergo cycloaddition reactions. thepharmajournal.com For instance, 1,3,4-oxadiazoles have been shown to participate in tandem Diels-Alder/1,3-dipolar cycloaddition reactions. researchgate.net
Given these precedents, the pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole ring system could potentially act as a 2π component (dienophile or dipolarophile) in cycloaddition reactions. The participation as a 4π component (diene) is less likely due to the disruption of aromaticity in both rings. The specific reactivity would depend on the nature of the reaction partner and the reaction conditions. For example, a 1,3-dipolar cycloaddition might occur across one of the C=N bonds within the fused system. nih.gov
Transition Metal-Catalyzed Functionalizations
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds. For the pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole system, such reactions would likely require the pre-installation of a suitable handle, such as a halogen atom or a sulfonyl group.
Research on the related 2H-thiazolo[4,5-d] pharmaguideline.comnih.govnumberanalytics.comtriazole system has demonstrated the utility of a sulfone moiety as a versatile reactive tag. nih.govrsc.orgresearchgate.net This sulfonylated heterocycle undergoes SNAr reactions and various metal-catalyzed couplings. It is plausible that a similar strategy could be applied to pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole. For example, a halogenated derivative could participate in well-established palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds.
Table 3: Potential Functionalization Reactions
| Reaction Type | Potential Substrate | Expected Product | Reference (Analogous Systems) |
| Suzuki Coupling | Halogenated pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole | Aryl/heteroaryl substituted derivative | mdpi.com |
| Heck Coupling | Halogenated pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole | Alkenyl substituted derivative | mdpi.com |
| Sonogashira Coupling | Halogenated pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole | Alkynyl substituted derivative | mdpi.com |
| SNAr Reaction | Sulfonylated pharmaguideline.comnih.govthiazolo[4,5-d] pharmaguideline.comnumberanalytics.comoxazole | Amino, alkoxy, or thioether derivatives | nih.govrsc.orgresearchgate.net |
C-H Activation Studies
Direct C-H activation studies on nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole are not found in the current literature. However, predictions can be made based on the known reactivity of individual thiazole and isoxazole rings. The thiazole ring possesses two carbon atoms, C2 and C5, which are susceptible to deprotonation and subsequent functionalization. The C2-H is generally the most acidic proton in the thiazole ring and is a common site for C-H activation. In the fused system, the analogous proton would be at the position corresponding to the C2 of the thiazole moiety.
In contrast, the isoxazole ring is less prone to direct C-H activation due to its electron-deficient nature. However, under specific catalytic conditions, C-H functionalization at the C5 position of an isoxazole ring has been achieved. For the nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole scaffold, the relative reactivity of the C-H bonds would need to be determined experimentally.
Table 1: Predicted Sites for C-H Activation in nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole
| Position | Ring | Predicted Reactivity | Rationale |
| C2-H | Thiazole | High | Most acidic proton in the thiazole ring. |
| C5-H | Isoxazole | Low to Moderate | Electron-deficient nature of the isoxazole ring. |
Cross-Coupling Reactions at thenih.govorganic-chemistry.orgThiazolo[4,5-d]nih.govnih.govoxazole Scaffold
While no specific examples of cross-coupling reactions on the nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole scaffold are available, the reactivity can be inferred from studies on halogenated thiazole and isoxazole derivatives. The introduction of a halogen atom (e.g., Br, I) onto the ring system is a common strategy to enable cross-coupling reactions such as Suzuki, Stille, and Heck couplings.
For the thiazole portion of the fused system, halogenation would likely occur at the C2 or C5 positions. These halothiazoles could then participate in palladium-catalyzed cross-coupling reactions to form C-C bonds. Similarly, halogenated isoxazoles, typically at the C4 or C5 positions, are known to undergo cross-coupling reactions. The specific conditions for such reactions on the fused nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole system would need to be optimized.
Table 2: Potential Cross-Coupling Reactions on a Halogenated nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole (A Hypothetical Substrate)
| Reaction | Catalyst | Coupling Partner | Potential Product |
| Suzuki | Pd(PPh₃)₄, base | Arylboronic acid | Aryl-substituted nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole |
| Stille | Pd(PPh₃)₄ | Organostannane | Alkyl/Aryl-substituted nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole |
| Heck | Pd(OAc)₂, ligand | Alkene | Alkenyl-substituted nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole |
Oxidation and Reduction Chemistry of the Fused System
The oxidation and reduction chemistry of nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole is also an unexplored area. The thiazole ring is generally stable to oxidation, but the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone under strong oxidizing conditions. The isoxazole ring is relatively resistant to oxidation.
Reduction of the isoxazole ring is a well-known reaction and typically leads to the cleavage of the N-O bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reduction (e.g., Na/NH₃). Such a reduction of the nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole system would likely result in the opening of the isoxazole ring to afford an aminothiazole derivative.
Investigation of Rearrangement Reactions
Rearrangement reactions of fused heterocyclic systems can be triggered by heat, light, or acid/base catalysis. For isoxazoles, thermal or photochemical rearrangements are known to occur, often leading to the formation of other heterocyclic systems. For instance, the Boulton-Katritzky rearrangement involves the thermal rearrangement of certain substituted isoxazoles.
Given the fused nature of nih.govorganic-chemistry.orgThiazolo[4,5-d] nih.govnih.govoxazole, it is conceivable that under specific conditions, rearrangement pathways could be initiated. For example, cleavage of the weak N-O bond in the isoxazole ring could lead to a reactive intermediate that undergoes subsequent ring-closing to form a new heterocyclic scaffold. However, without experimental data, any proposed rearrangement mechanism remains speculative.
Applications Ofthiazolo 4,5 D Oxazole in Organic Synthesis and Chemical Research
Development ofnih.govbenchchem.comThiazolo[4,5-d]nih.govnih.govoxazole-Based Scaffolds for Chemical Library Synthesis
Chemical libraries built around a central scaffold are crucial for drug discovery and chemical biology. The unique geometry and electronic properties of the nih.govThiazolo[4,5-d] nih.govnih.govoxazole (B20620) core make it an attractive candidate for scaffold-based library synthesis. The development of a robust synthetic route to the core structure would be the first step, likely followed by the introduction of diverse substituents at various positions on the bicyclic system.
The concept of "scaffold hopping," where one core structure is replaced by another with similar properties to explore new chemical space, is a powerful strategy in medicinal chemistry. nih.govrsc.org The novel 2H-thiazolo[4,5-d][1,2,3]triazole has been specifically developed as a building block for such strategies. nih.govrsc.org Similarly, a library of nih.govThiazolo[4,5-d] nih.govnih.govoxazole derivatives could provide new molecular shapes and pharmacophoric features, potentially leading to the discovery of compounds with novel biological activities. Thiazolidin-4-ones, another class of sulfur-containing heterocycles, have been successfully used as scaffolds for developing agents with specific biological activities, demonstrating the fruitfulness of this approach. nih.gov
Table 1: Potential Functionalization Sites on the nih.govThiazolo[4,5-d] nih.govnih.govoxazole Scaffold
| Position | Ring | Potential Reactions | Rationale for Reactivity |
| C2 | Thiazole (B1198619) | Lithiation followed by electrophilic quench | Acidic proton adjacent to sulfur |
| C5 | Thiazole | Halogenation, Metal-catalyzed cross-coupling | Positions on the thiazole ring are often amenable to functionalization |
| N6 | Oxazole | Alkylation (if chemically feasible) | Nitrogen atom in the oxazole ring |
| C7a | Shared | Not readily functionalized | Fused carbon atom |
This table is a predictive representation based on general principles of heterocyclic chemistry, as specific reactivity data for nih.govThiazolo[4,5-d] nih.govnih.govoxazole is not available.
Role in the Design and Synthesis of Novel Organic Ligands
Fused heterocyclic systems are of great interest in coordination chemistry and catalysis due to their ability to act as rigid, multidentate ligands. The nitrogen and sulfur atoms within the nih.govThiazolo[4,5-d] nih.govnih.govoxazole scaffold offer potential coordination sites for metal ions. The design of ligands based on this framework could lead to new catalysts with unique steric and electronic properties.
Oxazole and thiazole derivatives have been used as ligands in asymmetric catalysis. lifechemicals.com The defined geometry of a fused system like nih.govThiazolo[4,5-d] nih.govnih.govoxazole could be advantageous in creating a specific chiral environment around a metal center, which is crucial for enantioselective transformations. The synthesis of substituted derivatives would allow for the fine-tuning of the ligand's properties to optimize catalytic activity and selectivity.
Exploration ofnih.govbenchchem.comThiazolo[4,5-d]nih.govnih.govoxazole in Materials Science Research
Electron-deficient heterocyclic systems are gaining prominence in materials science, particularly for applications in organic electronics. The fused thiazolo[5,4-d]thiazole (B1587360) system, an isomer of the core structure of interest, is noted for being an electron-deficient system with high oxidative stability and a rigid planar structure that facilitates intermolecular π–π overlap. rsc.org These are desirable features for semiconductor materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org
Given these properties in a closely related isomer, it is plausible that nih.govThiazolo[4,5-d] nih.govnih.govoxazole could also exhibit interesting photophysical and electronic properties. A series of thiazolo[5,4-d]thiazoles with a donor-π-acceptor (D–π–A) architecture have been synthesized and shown to have excellent electronic structures with energy gaps in the range of 2.5–3.0 eV. rsc.org These materials have been successfully used as hosts in electroluminescent devices. rsc.org The synthesis and investigation of analogous derivatives of nih.govThiazolo[4,5-d] nih.govnih.govoxazole could, therefore, be a promising avenue for the development of new materials for organic electronics.
Table 2: Comparison of Related Heterocyclic Scaffolds in Materials Science
| Scaffold | Key Properties | Application | Reference |
| Thiazolo[5,4-d]thiazole | Electron deficient, high oxidative stability, planar | Organic photovoltaics, semiconductors | rsc.org |
| Thiazolo[5,4-d]thiazole derivatives | Bipolar character, D–π–A structure, electroluminescent | Host materials in OLEDs | rsc.org |
Use as Precursors for Other Fused Heterocyclic Systems
Fused heterocyclic systems can often serve as precursors for the synthesis of even more complex, polycyclic systems. The reactivity of the thiazole or oxazole ring within the nih.govThiazolo[4,5-d] nih.govnih.govoxazole scaffold could be harnessed to build additional rings. For example, diazotization of 4-amino-5-cyano-1,3-thiazoles has been shown to yield [1,3]thiazolo[4,5-d][1,2,3]triazines. researchgate.netresearchgate.net If an amino group were present on the thiazole portion of the target scaffold, a similar transformation could be envisioned.
Furthermore, the synthesis of [1,3]thiazolo[4,5-d]pyrimidines has been achieved through Michael addition reactions involving thiazolidinone precursors. researchgate.net This highlights how a thiazole-containing ring system can be a key intermediate in the construction of other fused heterocycles. The specific arrangement of atoms in nih.govThiazolo[4,5-d] nih.govnih.govoxazole might open up unique ring-transformation or ring-expansion reactions, leading to novel heterocyclic families that are otherwise difficult to access.
Future Perspectives and Emerging Research Directions Inthiazolo 4,5 D Oxazole Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
There is a lack of published research specifically detailing the development of highly efficient and sustainable synthetic routes for vulcanchem.comnih.govThiazolo[4,5-d] vulcanchem.comnih.govoxazole (B20620). While green chemistry approaches are being developed for related heterocyclic systems, such as the use of deep eutectic solvents for the synthesis of thiazolo[5,4-d]thiazoles, similar studies on the target compound have not been reported. The development of such methodologies would be a crucial first step in enabling broader research into this compound.
Exploration of Unconventional Reactivity Patterns and Novel Transformations
The reactivity of the vulcanchem.comnih.govThiazolo[4,5-d] vulcanchem.comnih.govoxazole ring system remains largely unexplored. While the electronic properties of the fused rings are expected to govern its reactivity, allowing for various nucleophilic and electrophilic reactions, specific studies on unconventional reactivity patterns or novel transformations have not been documented. vulcanchem.com Research in this area would be essential to understand how this scaffold can be modified and incorporated into larger, more complex molecules.
Advanced Computational Studies for Rational Design and Property Prediction
Currently, there are no specific advanced computational studies in the public domain focused on the rational design and property prediction of vulcanchem.comnih.govThiazolo[4,5-d] vulcanchem.comnih.govoxazole derivatives. Such studies are vital for predicting the molecule's electronic, optical, and potential biological properties, thereby guiding synthetic efforts toward applications in areas like organic electronics or medicinal chemistry.
Integration of Thiazolo[4,5-d]oxazole into Supramolecular Assemblies
The integration of vulcanchem.comnih.govThiazolo[4,5-d] vulcanchem.comnih.govoxazole into supramolecular assemblies is an area with no available research. The potential for this molecule to act as a building block in larger, self-assembled structures has not been investigated.
Unexplored Derivatization Strategies and Functional Group Tolerances
Detailed studies on derivatization strategies and the tolerance of various functional groups during the synthesis of the vulcanchem.comnih.govThiazolo[4,5-d] vulcanchem.comnih.govoxazole core are absent from the current scientific literature. Understanding these aspects is fundamental for creating a library of derivatives with diverse functionalities, which is a prerequisite for systematic structure-activity relationship studies.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the [1,3]thiazolo[4,5-d][1,2]oxazole scaffold, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis often involves cyclocondensation reactions or multi-step heterocyclic ring closures. For example, substituted benzaldehydes can react with amino-triazole precursors in refluxing ethanol under acidic catalysis (e.g., glacial acetic acid) to form fused thiazolo-oxazole systems. Optimizing solvent polarity (e.g., DMSO for solubility vs. ethanol for cyclization) and reaction time (e.g., 4–18 hours) is critical. Evidence from analogous thiazolo-triazine syntheses shows yields improve with slow cooling and recrystallization in water-ethanol mixtures .
Q. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound derivatives from structurally similar heterocycles?
- Methodological Answer :
- ¹H NMR : Protons adjacent to sulfur (thiazole) and oxygen (oxazole) exhibit distinct deshielding patterns. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while oxazole protons appear at δ 6.5–7.5 ppm.
- MS : Fragmentation patterns differ due to the sulfur atom’s mass contribution. Thiazolo-oxazoles often show prominent [M-S]⁺ or [M-O]⁺ fragments.
- IR : Stretching vibrations for C=N (thiazole: ~1600 cm⁻¹) and C-O (oxazole: ~1250 cm⁻¹) provide diagnostic peaks. Cross-validation with X-ray crystallography (where available) is recommended to resolve ambiguities .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, TD-DFT) are effective in predicting the electronic properties of this compound derivatives for optoelectronic applications?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets can model HOMO-LUMO gaps and absorption spectra. Time-dependent DFT (TD-DFT) is critical for simulating excited-state behavior, such as charge-transfer transitions in light-emitting applications. For example, tetraarylbenzobisoxazole analogs showed a HOMO-LUMO gap of ~3.5 eV, correlating with deep-blue emission in OLEDs. Solvent effects (PCM models) must be included for accuracy .
Q. How can researchers address contradictions in biological activity data for this compound derivatives across different assay systems?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for viability assays).
- SAR Analysis : Compare substituent effects. For instance, electron-withdrawing groups on the oxazole ring may enhance tubulin inhibition but reduce solubility, leading to false negatives in cell-based assays.
- Pharmacokinetic Profiling : Evaluate plasma protein binding (PPB) using equilibrium dialysis. High PPB (e.g., >95%) can mask in vitro activity, as seen with thiazolo-containing CXCR2 antagonists .
Q. What strategies optimize the pharmacokinetic profile of this compound-based drug candidates without compromising target affinity?
- Methodological Answer :
- Lipophilicity Reduction : Introduce polar substituents (e.g., hydroxyl, amine) on the thiazolo ring. For example, AZD8309 derivatives with hydroxypropylamino groups showed improved solubility while retaining CXCR2 antagonism.
- Metabolic Stability : Incorporate fluorine atoms or methyl groups to block cytochrome P450 oxidation.
- Prodrug Design : Mask acidic/basic functionalities (e.g., ester prodrugs) to enhance oral bioavailability .
Q. How do steric and electronic effects of substituents influence the tubulin polymerization inhibition activity of this compound derivatives?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenoxy) disrupt colchicine-binding site interactions, reducing efficacy. Smaller groups (e.g., methyl) maintain optimal binding.
- Electronic Effects : Electron-deficient aromatic systems enhance π-π stacking with tubulin’s β-subunit. Nitro or cyano groups at the 5-position of the oxazole ring increase inhibitory potency by 2–3 fold in biochemical assays .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Bootstrap resampling (≥1000 iterations) minimizes variability in high-throughput screening data. For multi-target compounds, principal component analysis (PCA) can deconvolute off-target effects .
Q. How can researchers validate the proposed binding mode of this compound derivatives with tubulin using in silico and experimental techniques?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with tubulin PDB ID 1SA0. Validate poses with molecular dynamics (MD) simulations (≥50 ns).
- Mutagenesis Studies : Introduce point mutations (e.g., β-tubulin T179A) to disrupt predicted binding interactions.
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (kₐ, kₑ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
